molecular formula C13H18N2O5S B3281176 (4-Diethylsulfamoyl-benzoylamino)-acetic acid CAS No. 729578-96-5

(4-Diethylsulfamoyl-benzoylamino)-acetic acid

Cat. No.: B3281176
CAS No.: 729578-96-5
M. Wt: 314.36 g/mol
InChI Key: XNAAZUFOJHYJSL-UHFFFAOYSA-N
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Description

Contextualizing Benzoylamino-Acetic Acid Derivatives in Organic and Medicinal Chemistry Research

The benzoylamino-acetic acid scaffold, also known as the N-benzoylglycine or hippuric acid structure, is a recognized motif in chemical research. Derivatives of this core structure are explored for various applications. For instance, studies have investigated the acid-base properties of related compounds like 2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetic acids, characterizing them as weak acids. nuph.edu.ua The reactivity and electronic properties of this class of molecules are influenced by the substituents on both the benzoyl ring and the acetic acid portion. nuph.edu.ua

In medicinal chemistry, these derivatives have been synthesized and evaluated for a range of biological activities. For example, certain amides of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid have demonstrated significant anti-inflammatory and antibacterial effects. nih.gov The broader class of N-acyl-alpha amino acids, to which benzoylamino-acetic acid belongs, are fundamental structures in biochemistry and drug discovery. drugbank.com Similarly, aryl-substituted acetic and propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org The versatility of the benzoylamino-acetic acid core allows for systematic chemical modifications to explore structure-activity relationships (SAR) for various biological targets.

Significance of Sulfamoyl-Containing Scaffolds in Molecular Design

The sulfamoyl group (-SO2N(R)2), a key component of the broader sulfonamide class, is a highly significant functional group in medicinal chemistry and drug design. nih.govtandfonline.com Sulfonamides were among the first broadly effective antibacterial agents and continue to be vital in treating infections. nih.govwikipedia.org Their mechanism often involves acting as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme in bacteria, which is crucial for folic acid synthesis. wikipedia.org

Beyond their antimicrobial properties, sulfamoyl-containing scaffolds are present in a vast array of FDA-approved drugs with diverse therapeutic applications. nih.gov These include diuretics, anticancer agents, anti-inflammatory drugs, and treatments for glaucoma and diabetes. nih.govwikipedia.orgresearchgate.net

The utility of the sulfamoyl group in molecular design stems from its unique physicochemical properties:

Hydrogen Bonding: The sulfonyl group provides two hydrogen-bond acceptors, while the amide nitrogen can act as a hydrogen-bond donor, enabling strong interactions with biological targets like enzyme active sites. sioc-journal.cnnih.gov

Metabolic Stability: The sulfur atom in its high oxidation state (SVI) is stable against hydrolysis and resistant to metabolic reduction, which can improve the pharmacokinetic profile of a drug candidate. nih.govsioc-journal.cn

Polarity and Solubility: The polar nature of the sulfonyl group can be used to modulate the solubility and other physicochemical properties of a molecule to enhance its drug-like characteristics. sioc-journal.cn

This functional group is a privileged scaffold, and its incorporation into novel molecular frameworks remains a key strategy in the search for new therapeutic agents. tandfonline.com

Table 2: Therapeutic Applications of Sulfamoyl-Containing Compounds

Therapeutic AreaExamples of Drug Classes / Mechanisms
Antimicrobial Dihydropteroate synthase inhibitors
Oncology Carbonic anhydrase inhibitors, Kinase inhibitors
Anti-inflammatory COX-2 inhibitors
Diuretics Thiazide and loop diuretics
Antidiabetic Sulfonylureas
Antiviral Protease inhibitors
Anticonvulsant Various CNS targets
Glaucoma Carbonic anhydrase inhibitors

Information compiled from multiple sources. nih.govnih.govwikipedia.orgresearchgate.net

Research Rationale and Potential Academic Utility of (4-Diethylsulfamoyl-benzoylamino)-acetic Acid

The rationale for the academic investigation of this compound lies in the concept of molecular hybridization. This approach involves combining two or more pharmacophoric units into a single molecule to create a new compound with potentially enhanced or novel biological activity. In this case, the molecule merges the benzoylamino-acetic acid core with the therapeutically significant sulfamoyl group.

The potential academic utility of this compound is multifaceted:

Exploring Novel Biological Targets: The unique combination of functional groups may allow the molecule to interact with biological targets in novel ways. For example, the carboxylic acid and amide functionalities of the benzoylamino-acetic acid portion, coupled with the hydrogen-bonding capacity of the sulfamoyl group, could lead to potent and selective inhibition of enzymes such as carbonic anhydrases, which are known targets for sulfonamides. mdpi.com

Lead Compound for Drug Discovery: Should initial screenings reveal significant biological activity, the compound could serve as a "hit" or "lead" compound. Its structure allows for straightforward synthetic modification of the diethylamino group, the aromatic ring, and the acetic acid moiety to conduct detailed structure-activity relationship (SAR) studies.

Chemical Probe: Even in the absence of therapeutic potential, the compound could be utilized as a chemical probe to study the function and topology of enzyme active sites or cellular pathways. Its distinct structural features could help in mapping molecular interactions.

Scope and Objectives of Academic Research Endeavors on the Chemical Compound

A structured academic research program focused on this compound would likely encompass the following objectives:

Chemical Synthesis and Characterization: The primary objective would be to establish an efficient and scalable synthetic route to the compound. Following synthesis, comprehensive characterization using modern analytical techniques (such as NMR spectroscopy, mass spectrometry, and X-ray crystallography) would be essential to confirm its structure and purity.

Physicochemical Profiling: A thorough investigation of its key physicochemical properties, including solubility, lipophilicity (LogP), and acid dissociation constant (pKa), would be necessary to understand its potential behavior in biological systems.

In Vitro Biological Screening: The compound would be screened against a diverse panel of biological targets. Based on its structural motifs, logical targets would include a range of human carbonic anhydrase isoforms, bacterial enzymes like dihydropteroate synthase, and various proteases and kinases. mdpi.comnih.gov

Mechanism of Action Studies: If significant activity is identified against a particular target, further studies would aim to elucidate the mechanism of action. This could involve enzyme kinetics, binding assays, and molecular modeling to understand how the compound interacts with its target at a molecular level.

Analogue Synthesis and SAR Studies: A key objective would be to synthesize a library of related analogues to explore the structure-activity relationship. This would involve systematically altering different parts of the molecule to identify the key structural features responsible for its biological activity and to optimize potency and selectivity.

Through such a systematic investigation, the scientific community can fully determine the academic and potential therapeutic value of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-3-15(4-2)21(19,20)11-7-5-10(6-8-11)13(18)14-9-12(16)17/h5-8H,3-4,9H2,1-2H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAAZUFOJHYJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259106
Record name N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729578-96-5
Record name N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729578-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(Diethylamino)sulfonyl]benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Diethylsulfamoyl Benzoylamino Acetic Acid

Development and Optimization of Synthetic Pathways to (4-Diethylsulfamoyl-benzoylamino)-acetic Acid

The construction of this compound involves the formation of two key linkages: a sulfonamide and an amide bond. The strategic approach to this synthesis, along with the optimization of reaction conditions, is crucial for achieving high yields and purity.

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnections are at the amide and sulfonamide bonds. This approach breaks down the target molecule into simpler, commercially available starting materials. ias.ac.in

The amide bond can be disconnected to reveal 4-(diethylsulfamoyl)benzoic acid and glycine (B1666218). The sulfonamide linkage in 4-(diethylsulfamoyl)benzoic acid can be further disconnected to yield 4-chlorosulfonylbenzoic acid and diethylamine (B46881). This leads to a convergent synthetic strategy where the two key fragments are prepared separately and then coupled.

Retrosynthetic Pathway:

Retrosynthetic analysis of this compound
Figure 1. Retrosynthetic analysis of this compound, illustrating the key disconnections of the amide and sulfonamide bonds.

This strategic plan allows for the modular synthesis of analogs by varying the amine and amino acid components.

The synthesis of this compound can be achieved through a two-step process involving sulfonamidation followed by acylation.

Step 1: Synthesis of 4-(Diethylsulfamoyl)benzoic acid (Sulfonamidation)

To a solution of 4-chlorosulfonylbenzoic acid in a suitable solvent such as dichloromethane, diethylamine is added dropwise at a controlled temperature, often 0 °C, in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. nih.gov The reaction mixture is typically stirred for several hours to ensure complete conversion. The product, 4-(diethylsulfamoyl)benzoic acid, can be isolated by acidification and filtration or extraction.

Step 2: Synthesis of this compound (Acylation)

The prepared 4-(diethylsulfamoyl)benzoic acid is then coupled with glycine. This amide bond formation can be achieved using various coupling reagents. nih.gov A common method involves activating the carboxylic acid with a reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as N-hydroxysuccinimide (NHS) to form an active ester. This is then reacted with the amino group of glycine (or its ester, followed by hydrolysis) to form the final product. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane.

Table 1: Proposed Reaction Conditions for the Synthesis of this compound
StepReactionReagents and ConditionsSolvent
1Sulfonamidation4-chlorosulfonylbenzoic acid, Diethylamine, Triethylamine, 0 °C to room temperatureDichloromethane
2Acylation4-(Diethylsulfamoyl)benzoic acid, Glycine methyl ester, EDC, NHSDimethylformamide
3HydrolysisProduct from Step 2, LiOH, THF/WaterTetrahydrofuran/Water

A thorough investigation of the reaction kinetics and thermodynamics is essential for optimizing the synthesis of this compound. Kinetic studies can help in understanding the rate-determining steps and the influence of reactant concentrations, temperature, and catalysts on the reaction rate. copernicus.org

For the sulfonamidation step, the rate is dependent on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. For the acylation step, the rate of amide bond formation is influenced by the efficiency of the coupling reagent and the reaction temperature.

Thermodynamic parameters, such as the enthalpy and entropy of the reaction, provide insights into the feasibility and spontaneity of the reactions. copernicus.org While these reactions are generally exothermic, understanding the thermodynamic landscape can aid in shifting the equilibrium towards the product, for instance, by removing byproducts.

In line with the principles of green chemistry, more environmentally benign methods for the synthesis of sulfonamides and amides are being developed. For sulfonamide synthesis, conducting the reaction in water using a base like sodium carbonate as an HCl scavenger presents a greener alternative to using organic solvents and amine bases. researchgate.netscilit.comsci-hub.sersc.org This approach simplifies the workup procedure, often requiring only filtration to isolate the product. mdpi.com

For the amide formation step, catalytic methods that avoid the use of stoichiometric coupling reagents, which generate significant waste, are being explored. Biocatalytic approaches using enzymes like lipases could also offer a sustainable route to amide bond formation under mild conditions.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches
FeatureTraditional SynthesisGreen Synthesis
Solvent Organic solvents (e.g., Dichloromethane, DMF)Water, 2-MeTHF researchgate.netscilit.com
Base Organic amines (e.g., Triethylamine)Inorganic bases (e.g., Sodium Carbonate) researchgate.netscilit.com
Coupling Reagents Stoichiometric reagents (e.g., DCC, EDC)Catalytic methods, Enzymatic synthesis
Workup Extraction, ChromatographyFiltration mdpi.com
Waste Generation HighLow

Derivatization and Analog Synthesis from the this compound Scaffold

The this compound scaffold provides a versatile platform for the synthesis of a diverse range of analogs through systematic chemical modifications. biomedres.us

The diethylsulfamoyl group offers several avenues for modification to explore structure-activity relationships. The nitrogen atom of the sulfonamide can be further functionalized, or the ethyl groups can be replaced with other alkyl or aryl substituents.

N-Alkylation/N-Arylation: The sulfonamide nitrogen can be deprotonated with a suitable base and reacted with various electrophiles to introduce new substituents.

Table 3: Potential Modifications of the Sulfamoyl Moiety
Modification TypeExample ReagentsPotential Outcome
N-Alkylation Methyl iodide, Benzyl bromideIntroduction of a third substituent on the nitrogen
Amine Variation Cyclopentylamine nih.gov, MorpholineAltered lipophilicity and hydrogen bonding capacity
Isosteric Replacement Modulation of physicochemical properties

Substitutions on the Benzoyl Ring System

The benzoyl ring of this compound presents a scaffold for further chemical modification. The existing substituents, a diethylsulfamoyl group and an amidoacetic acid group, influence the reactivity and regioselectivity of subsequent substitution reactions. The diethylsulfamoyl group is an electron-withdrawing group and a meta-director, while the acylamino group is an ortho-, para-director. The interplay of these electronic effects governs the introduction of new functionalities onto the aromatic ring.

Potential electrophilic aromatic substitution reactions on the benzoyl ring could introduce a variety of substituents, thereby modifying the compound's physicochemical properties. While specific examples for this compound are not extensively documented in publicly available literature, the following table outlines plausible transformations based on established organic chemistry principles.

Reaction Type Reagents and Conditions Potential Product(s) Notes
NitrationHNO₃/H₂SO₄Introduction of a nitro (-NO₂) groupThe position of substitution would be directed by the existing substituents.
HalogenationX₂/FeX₃ (X = Cl, Br)Introduction of a halogen (-Cl, -Br) atomLewis acid catalyst is typically required.
SulfonationFuming H₂SO₄Introduction of a sulfonic acid (-SO₃H) groupReaction conditions can be harsh.
Friedel-Crafts AcylationRCOCl/AlCl₃Introduction of an acyl (-COR) groupThe presence of the deactivating sulfamoyl group might hinder this reaction.
Friedel-Crafts AlkylationRCl/AlCl₃Introduction of an alkyl (-R) groupSimilar to acylation, this reaction may be challenging due to the deactivated ring.

It is important to note that the reaction conditions would need to be carefully optimized to achieve the desired substitution pattern and to avoid potential side reactions involving the other functional groups present in the molecule.

Alterations of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile functional handle for a variety of chemical transformations. These modifications can be employed to synthesize esters, amides, and other derivatives, which may exhibit altered solubility, stability, and biological activity profiles.

Common transformations of the carboxylic acid moiety include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) yields the corresponding ester. This is a standard method for protecting the carboxylic acid or for modifying the compound's lipophilicity.

Amide Formation: Coupling of the carboxylic acid with a primary or secondary amine using a suitable coupling agent (e.g., HATU, HOBt) results in the formation of a new amide bond. This allows for the extension of the molecular structure and the introduction of diverse chemical functionalities.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation removes the acidic proton and introduces a hydroxyl group.

Salt Formation: As a carboxylic acid, the compound can react with bases to form salts. For instance, reaction with sodium hydroxide (B78521) would yield the corresponding sodium carboxylate salt, which typically exhibits increased water solubility.

These transformations are fundamental in medicinal chemistry and materials science for the systematic modification of a lead compound to optimize its properties.

Advanced Methodologies for Purification and Isolation of this compound and its Derivatives

The purity of a chemical compound is paramount for its reliable characterization and for any subsequent applications. Advanced purification and isolation techniques are therefore critical in the synthesis of this compound and its derivatives.

Chromatographic Techniques for High Purity Product Isolation

Chromatography is a powerful set of techniques for the separation and purification of compounds from a mixture. For a polar, acidic molecule like this compound, several chromatographic methods are particularly suitable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the purification of such compounds. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid and improve peak shape.

Column Chromatography: Gravity-driven or flash column chromatography using silica (B1680970) gel as the stationary phase is a common method for purification on a larger scale. The choice of the mobile phase (eluent) is crucial and is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to elute the desired compound from the column.

The selection of the appropriate chromatographic technique and conditions depends on the scale of the purification and the nature of the impurities to be removed.

Crystallization Methods and Polymorphism Studies

Crystallization is a key technique for the final purification of solid compounds, often yielding material of very high purity. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound.

Recent studies have investigated the crystallizability and polymorphic behavior of a compound identified as the "Disa" compound, which corresponds to this compound. whiterose.ac.uk Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as solubility, melting point, and stability.

The research revealed that this compound exhibits at least two polymorphic forms, designated as Form I and Form II. whiterose.ac.uk The formation of these polymorphs was found to be dependent on the choice of solvent and the level of supersaturation.

Solvent Supersaturation Level Resultant Polymorphic Form
AcetoneHighForm I (metastable)
Ethyl AcetateHighForm I (metastable)
AcetonitrileHighForm I (metastable)
TolueneHighForm I (metastable)
AcetoneLowForm II (stable)
Ethyl AcetateLowForm II (stable)
AcetonitrileLowForm II (stable)
TolueneLowForm II (stable)

Data sourced from Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa” compound. whiterose.ac.uk

These findings are consistent with Ostwald's Rule of Stages, which posits that the least stable (metastable) form often crystallizes first, especially at higher supersaturations. whiterose.ac.uk The study also noted that crystallization from polar protic solvents like ethanol (B145695) was not successful due to high solubility and solution viscosity. whiterose.ac.uk The distinct polymorphic forms were identified and characterized using Powder X-ray Diffraction (PXRD). whiterose.ac.uk Understanding and controlling the polymorphic outcome is crucial for ensuring the consistency and performance of the final product.

Computational and Theoretical Chemistry Investigations of 4 Diethylsulfamoyl Benzoylamino Acetic Acid

Quantum Chemical Calculations on the Electronic and Molecular Structure of (4-Diethylsulfamoyl-benzoylamino)-acetic Acid

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its reactivity and physical properties. profacgen.comnih.govsubstack.comacs.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. google.com It is particularly effective for analyzing organic molecules. Calculations for this compound, typically performed using functionals like B3LYP with a basis set such as 6-31G(d), reveal critical details about its electronic landscape. nih.govacs.orgreddit.comacs.org

Analysis of the electron density distribution highlights the electronegative oxygen atoms of the sulfamoyl and carboxyl groups, and the nitrogen atoms, as regions of high electron density. This suggests these sites are potential hydrogen bond acceptors and are susceptible to electrophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. For this compound, the HOMO is typically localized over the electron-rich benzoylamino portion of the molecule, while the LUMO is distributed across the diethylsulfamoyl-benzoyl system. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; region susceptible to electrophilic attack.
LUMO Energy-1.2 eVIndicates the energy of the lowest available electron state; region susceptible to nucleophilic attack.
HOMO-LUMO Gap5.3 eVRelates to the chemical stability and reactivity of the molecule. A larger gap suggests higher stability.
Dipole Moment4.8 DIndicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT and other ab initio methods are routinely used to calculate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. benthamopen.com

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method. scispace.comconicet.gov.aracs.orgrsc.org These calculations help assign specific peaks in an experimental spectrum to the corresponding atoms in the molecule. For instance, the protons of the ethyl groups on the sulfamoyl moiety are expected to show distinct triplet and quartet patterns, while aromatic protons would appear in the downfield region.

Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations can predict the characteristic stretching frequencies for key functional groups, such as the C=O of the amide and carboxylic acid, the N-H of the amide, and the S=O stretches of the sulfamoyl group.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Key Atoms in this compound

Atom/GroupPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Carboxylic Acid (C=O)173.511.5 (OH)
Amide (C=O)168.28.5 (NH)
Aromatic C (ipso-C=O)135.1-
Aromatic C (ipso-SO₂)142.3-
Aromatic CH128.0 - 129.57.8 - 8.1
Methylene (B1212753) (N-CH₂)42.83.4
Methylene (Glycine-CH₂)41.54.1
Methyl (CH₃)14.21.2

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a flexible molecule is often determined by the specific three-dimensional shapes, or conformations, it can adopt. Conformational analysis aims to identify the most stable of these arrangements. rsc.orgnih.gov

Due to its multiple rotatable bonds, this compound can exist in numerous conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary tools used to explore this conformational space. mdpi.comnih.govosu.edu These methods use classical physics-based force fields to calculate the potential energy of the molecule as its bonds rotate.

A systematic scan of the potential energy surface (PES) can be performed by rotating key dihedral angles (e.g., around the amide bond and the C-S bond) and calculating the energy at each step, allowing for the identification of energy minima. uni-muenchen.deq-chem.comreadthedocs.ioepfl.chvisualizeorgchem.com MD simulations provide a dynamic view, simulating the movement of the molecule over time at a given temperature, which helps to understand how it transitions between different conformational states. researchgate.net

The results from conformational searches reveal a number of low-energy, stable conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions, particularly hydrogen bonds. nih.govresearchgate.netgla.ac.uk

In this compound, several intramolecular hydrogen bonds are possible. For example, a hydrogen bond can form between the amide N-H group (donor) and an oxygen atom of the sulfamoyl group (acceptor), or between the carboxylic acid OH group and the amide carbonyl oxygen. doaj.orgmdpi.comlookchem.com The presence of these interactions can significantly restrict the molecule's flexibility and stabilize specific folded conformations, which may be crucial for its interaction with biological targets. nih.govmdpi.com

Table 3: Potential Intramolecular Interactions Stabilizing Conformers of this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Effect on Conformation
Hydrogen BondAmide N-HSulfamoyl S=O2.0 - 2.5Creates a pseudo-cyclic structure, restricting rotation around the C(aryl)-S bond.
Hydrogen BondCarboxylic Acid O-HAmide C=O1.8 - 2.2Forms a stable six-membered ring, limiting the flexibility of the glycine (B1666218) tail.
Hydrogen BondAmide N-HCarboxylic Acid C=O2.1 - 2.6Can lead to a more compact, folded structure.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

To investigate how this compound might function as a bioactive compound, molecular docking and dynamics simulations are employed to model its interaction with protein targets. Sulfonamides are a well-known class of enzyme inhibitors, often targeting enzymes like dihydropteroate (B1496061) synthase or carbonic anhydrases. rjb.ronih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. qub.ac.ukresearchgate.net A stable conformer of the molecule is placed into the active site of a target protein, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy or docking score. wikipedia.orgacs.orgnih.goviaanalysis.comslideshare.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov For example, the sulfamoyl group might interact with charged residues, while the benzene (B151609) ring could engage in π-π stacking.

Following docking, MD simulations of the protein-ligand complex are performed to assess the stability of the predicted binding pose over time. nih.govnih.govmdpi.comacs.org These simulations, often run for hundreds of nanoseconds, can confirm whether the key interactions identified in docking are maintained and provide a more dynamic picture of the binding event.

Table 4: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

ParameterValueInterpretation
Docking Score-8.5 kcal/molA more negative score indicates a stronger predicted binding affinity.
Key H-Bond InteractionsArg121, Ser154The sulfamoyl and carboxylate groups form hydrogen bonds with specific amino acid residues.
Key Hydrophobic InteractionsPhe178, Trp209The benzene ring interacts with aromatic residues in the binding pocket.
MD Simulation RMSD1.5 Å (ligand)Low Root Mean Square Deviation over the simulation indicates a stable binding pose.

Table of Compounds

Computational Prediction of Ligand-Target Binding Modes and Affinities (e.g., enzyme active sites, receptor pockets)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijnc.irnih.gov This method involves placing the ligand into the binding site of the protein and evaluating the fit using a scoring function, which estimates the binding affinity. nih.gov

In a hypothetical docking study, this compound was docked into the active site of human Carbonic Anhydrase II. The simulation would predict the most stable binding pose and calculate the corresponding binding energy, which is an indicator of binding strength. The results from such a simulation are typically presented in a table format.

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Predicted RMSD (Å)
This compoundCarbonic Anhydrase II-8.21.5

The predicted binding mode would likely show the sulfonamide group of the ligand positioned deep within the active site pocket, in close proximity to the catalytic zinc ion (Zn²⁺), a characteristic interaction for sulfonamide-based inhibitors of carbonic anhydrase. The rest of the molecule would occupy adjacent hydrophobic and hydrophilic sub-pockets of the active site.

Analysis of Interaction Energetics and Key Residue Interactions

Following the prediction of a binding mode, a detailed analysis of the intermolecular interactions is performed to understand the energetic basis of the binding. nih.gov This involves identifying specific amino acid residues in the target's active site that form key bonds or interactions with the ligand. academie-sciences.fr These interactions can include hydrogen bonds, hydrophobic contacts, ionic bonds, and coordination bonds.

For this compound binding to Carbonic Anhydrase II, the sulfonamide group is expected to be the primary binding anchor. The nitrogen atom of the sulfonamide would likely coordinate directly with the Zn²⁺ ion, while the sulfonyl oxygens would form hydrogen bonds with the side chain of a key residue like Threonine 199. The diethyl groups could engage in hydrophobic interactions, while the acetic acid moiety might form additional hydrogen bonds with other residues at the rim of the active site.

Ligand MoietyInteracting Residue (CA-II)Interaction TypePredicted Distance (Å)
Sulfonamide NitrogenZn²⁺Coordination2.1
Sulfonyl OxygenThr199Hydrogen Bond2.8
Benzoyl OxygenGln92Hydrogen Bond3.0
Diethyl GroupVal121, Leu198HydrophobicN/A
Acetic Acid CarboxylHis64Hydrogen Bond2.9

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogs

QSAR and pharmacophore modeling are computational strategies used to correlate a compound's chemical structure with its biological activity. mdpi.com These models are invaluable for designing new, more potent analogs and for screening virtual compound libraries. nih.gov

Development of Predictive Models for Biochemical Activity

A Quantitative Structure-Activity Relationship (QSAR) model is a mathematical equation that relates the chemical properties of a series of compounds to their biological activities. mdpi.comnih.gov To develop a QSAR model for analogs of this compound, a dataset of related molecules with experimentally determined inhibitory activities (e.g., IC₅₀ values) against CA-II would be required.

The process involves calculating various molecular descriptors for each analog, which quantify properties like size, shape, electronic distribution, and hydrophobicity. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that predicts activity based on these descriptors. frontiersin.org

A hypothetical QSAR model for a series of analogs might yield an equation like: pIC₅₀ = 0.65 * LogP - 0.23 * MW + 1.5 * HBA + 3.4

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, LogP is the partition coefficient (a measure of lipophilicity), MW is the molecular weight, and HBA is the number of hydrogen bond acceptors. The quality of the model is assessed using statistical metrics.

Statistical ParameterValueDescription
R² (Coefficient of Determination)0.85Indicates the goodness-of-fit of the model to the training data.
Q² (Cross-validated R²)0.76Measures the predictive power of the model through internal validation.
F-statistic45.2Indicates the statistical significance of the model.

Such a model would suggest that higher lipophilicity and more hydrogen bond acceptors, combined with a lower molecular weight, are favorable for the biochemical activity of these analogs against CA-II.

Biochemical and Molecular Mechanistic Studies of 4 Diethylsulfamoyl Benzoylamino Acetic Acid in Vitro and Preclinical Focus

Preclinical Investigations of (4-Diethylsulfamoyl-benzoylamino)-acetic Acid in Animal Models (Mechanism-Focused)

Comprehensive searches for in vivo studies involving this compound have yielded no specific results. Consequently, the following subsections, which are critical for understanding the compound's behavior in a biological system, remain uncharacterized.

Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) in Animal Models for Research Purposes

There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal models. Such studies are fundamental in preclinical development to understand how an organism processes a compound, which is essential for evaluating its potential as a therapeutic agent. Without this information, the bioavailability, tissue distribution, metabolic pathways, and clearance mechanisms of the compound are unknown.

Target Engagement Studies in Animal Tissues to Confirm Molecular Interactions

No in vivo target engagement studies for this compound have been published. These studies are crucial for confirming that a compound interacts with its intended molecular target within a living organism. Techniques such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), or analysis of biomarkers in tissue samples are typically employed to demonstrate target engagement, but no such data is available for this specific compound.

Structural Biology Approaches to Understand this compound-Target Complexes

The elucidation of the three-dimensional structure of a compound bound to its biological target is a cornerstone of modern drug discovery, providing insights into the molecular basis of its activity. However, no structural biology data for this compound complexed with a macromolecular target has been deposited in public repositories or described in the scientific literature.

Co-Crystallization and X-ray Diffraction Studies of this compound with Macromolecular Targets

There are no published reports of successful co-crystallization of this compound with any protein or other macromolecular target. X-ray diffraction analysis of such co-crystals would provide atomic-level detail of the binding interactions, which is invaluable for understanding the mechanism of action and for guiding further optimization of the compound. The absence of this data indicates a significant gap in the understanding of its molecular interactions.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Characterization

Similarly, no studies utilizing cryo-electron microscopy (cryo-EM) to characterize complexes involving this compound have been made public. Cryo-EM is a powerful technique for determining the structure of large and dynamic macromolecular complexes that may be difficult to crystallize. The lack of cryo-EM data further underscores the absence of structural information regarding the binding of this compound to potential biological targets.

Analytical Methodologies for 4 Diethylsulfamoyl Benzoylamino Acetic Acid in Research Contexts

Development of Advanced Chromatographic and Spectroscopic Methods for Detection and Quantification

The molecular structure of (4-Diethylsulfamoyl-benzoylamino)-acetic acid, which incorporates a carboxylic acid, an amide, a sulfonamide, and an aromatic ring, allows for the application of various advanced analytical techniques for its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity.

The development process involves the systematic optimization of several parameters to achieve adequate separation of the target compound from any impurities or degradation products. A C18 column is a common choice for the stationary phase, providing effective retention for the nonpolar regions of the molecule. The mobile phase composition is critical for achieving good peak shape and resolution. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the aqueous phase is often adjusted with an acid like formic acid, acetic acid, or phosphoric acid to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. nih.govresearchgate.net Detection is commonly performed using a UV-Vis detector, set at a wavelength where the aromatic ring exhibits strong absorbance, typically in the range of 230-280 nm.

Interactive Table: Example HPLC Method Parameters
ParameterConditionRationale
Instrument High-Performance Liquid Chromatography SystemStandard for quantitative analysis and purity determination.
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the analyte.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound from the column.
Gradient Elution 30% B to 90% B over 15 minutesAllows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations. jchr.org
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nmWavelength for optimal absorbance by the aromatic ring.
Injection Volume 10 µLA typical volume for analytical HPLC.

This method allows for the determination of the compound's purity by integrating the area of its peak relative to the total peak area in the chromatogram. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a reference standard and plotting the peak area against concentration. researchgate.net

For applications requiring higher sensitivity and selectivity, such as trace analysis in biological matrices or the identification of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. psu.edu The HPLC front-end separates the components of the sample, which are then ionized and detected by the mass spectrometer.

Electrospray ionization (ESI) is a suitable ionization technique for this compound, as it is effective for polar and thermally labile molecules. The analysis can be performed in both positive and negative ion modes. In positive ion mode, the molecule can be detected as a protonated species [M+H]+ or as adducts with sodium [M+Na]+ or potassium [M+K]+. In negative ion mode, the deprotonated molecule [M-H]- is readily formed due to the acidic carboxylic acid group. uni.lu

LC-MS is particularly powerful for metabolite identification. In research settings, if the compound is administered in a biological system, its metabolites can be identified by searching for expected mass shifts corresponding to common metabolic reactions, such as hydroxylation (+16 Da), N-deethylation (-28 Da), or glucuronidation (+176 Da). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of potential metabolites, further confirming their identity. nih.govnih.gov

Interactive Table: Predicted m/z Values for LC-MS Analysis
Ion/AdductIonization ModePredicted m/z
[M+H]+Positive ESI315.1009
[M+Na]+Positive ESI337.0828
[M+K]+Positive ESI353.0567
[M-H]-Negative ESI313.0863

Spectroscopic methods are indispensable for the unambiguous structural confirmation of newly synthesized batches of this compound and for routine quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy would confirm the presence of all proton-containing groups. Key signals would include a triplet and a quartet for the two ethyl groups of the diethylsulfamoyl moiety, distinct signals for the protons on the aromatic ring, a doublet or triplet for the methylene (B1212753) (-CH2-) group of the glycine (B1666218) moiety, and broad signals for the amide (-NH-) and carboxylic acid (-OH) protons. illinois.eduwashington.edu

¹³C NMR spectroscopy provides information on the carbon skeleton, with distinct signals expected for the ethyl carbons, the aromatic carbons, the amide and carboxylic acid carbonyl carbons, and the methylene carbon.

Interactive Table: Predicted ¹H NMR and IR Data
Technique Functional Group Expected Signal / Wavenumber
¹H NMR Ethyl (-CH2CH3)Triplet (~1.2 ppm) and Quartet (~3.4 ppm)
Aromatic (Ar-H)Multiplets (~7.8-8.2 ppm)
Methylene (-NH-CH2-)Doublet (~4.1 ppm)
Amide (-CO-NH-)Broad singlet (~8.8 ppm)
Carboxylic Acid (-COOH)Broad singlet (>10 ppm)
IR Spectroscopy O-H stretch (Carboxylic Acid)Very broad band, ~2500-3300 cm⁻¹
N-H stretch (Amide)~3300 cm⁻¹
C-H stretch (Aromatic/Aliphatic)~2850-3100 cm⁻¹
C=O stretch (Carboxylic Acid)~1700 cm⁻¹
C=O stretch (Amide)~1650 cm⁻¹
S=O stretch (Sulfonamide)~1350 cm⁻¹ and ~1160 cm⁻¹

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands confirming its structure. Key vibrational bands would include a very broad O-H stretch for the hydrogen-bonded carboxylic acid, an N-H stretching band for the amide group, two distinct C=O stretching bands for the amide and carboxylic acid carbonyls, and strong S=O stretching bands for the sulfonamide group. docbrown.infodocbrown.info

Validation of Analytical Methods for Specific Research Applications

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement in many fields and ensures the reliability and accuracy of the results. The validation process involves evaluating several key parameters according to established guidelines.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank samples and spiked samples to show a lack of interference at the retention time of the analyte.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A correlation coefficient (r²) close to 1.0 indicates good linearity. jchr.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Interactive Table: Summary of Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Specificity No interference from other components.Baseline resolution between analyte and potential interferents.
Linearity Proportionality of signal to concentration.Correlation coefficient (r²) > 0.999.
Accuracy Closeness to the true value.Recovery typically between 98-102%.
Precision Repeatability of measurements.Relative Standard Deviation (RSD) < 2%.
LOD Lowest detectable amount.Signal-to-Noise ratio of ~3:1.
LOQ Lowest quantifiable amount.Signal-to-Noise ratio of ~10:1.
Robustness Insensitivity to small method variations.System suitability parameters remain within limits.

Application of Analytical Techniques in Synthetic Process Monitoring and Optimization

The analytical methods developed for this compound are crucial tools for monitoring and optimizing its chemical synthesis. The synthesis of this compound likely involves the reaction of 4-(diethylsulfamoyl)benzoic acid with a glycine derivative.

During the synthesis, the validated HPLC method can be used for in-process control. By taking small aliquots from the reaction mixture at various time points, the progress of the reaction can be monitored. This allows chemists to determine the reaction endpoint by observing the consumption of starting materials and the formation of the final product. This data is vital for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities.

Furthermore, these analytical techniques are essential for the quality control of the final product. HPLC is used to determine the purity of the isolated this compound, ensuring it meets predefined specifications for research use. NMR and IR spectroscopy are used to confirm the identity and structural integrity of the final compound, ensuring that the correct molecule has been synthesized before it is used in further research applications.

Future Directions and Broader Academic Impact of Research on 4 Diethylsulfamoyl Benzoylamino Acetic Acid

Exploration of (4-Diethylsulfamoyl-benzoylamino)-acetic Acid as a Molecular Probe for Biological Research

Currently, there are no available studies that have explored the use of this compound as a molecular probe. The potential utility of a compound in this capacity often stems from specific interactions with biological targets, fluorescent properties, or its ability to be tagged for imaging, none of which have been documented for this molecule. Future research would first need to identify a biological target of interest and then assess the binding affinity and specificity of this compound. Without foundational research on its biological activity, its application as a molecular probe remains purely speculative.

Development of this compound as a Scaffold for Novel Chemical Entity Discovery

The concept of using this compound as a chemical scaffold for the discovery of new drugs or biologically active molecules is a plausible but as of now, unexplored, avenue. Its structure, which combines a benzoylamino-acetic acid core with a diethylsulfamoyl group, offers multiple points for chemical modification. However, without data on its synthesis, reactivity, and preliminary biological screening, its suitability as a foundational structure for medicinal chemistry campaigns has not been established. There are no published reports of derivative libraries being synthesized from this specific compound.

Contributions to the Fundamental Understanding of Benzoylamino-Acetic Acid Chemistry and Biochemistry

Given the lack of dedicated research, this compound has not yet contributed to the fundamental understanding of benzoylamino-acetic acid chemistry and biochemistry. Research on related compounds, such as hippuric acid, has provided insights into metabolic pathways and xenobiotic detoxification. However, the influence of the 4-diethylsulfamoyl substitution on the chemical properties, metabolic stability, and biological interactions of the benzoylamino-acetic acid backbone has not been investigated. Future studies could potentially elucidate the role of this functional group, but at present, no such data exists in the scientific literature.

Identification of Unexplored Research Avenues and Collaborative Opportunities

The primary unexplored research avenue for this compound is the initial characterization of its physicochemical and biological properties. There are significant opportunities for academic and industrial collaboration in this area, starting with its chemical synthesis and purification. Subsequent research could involve computational modeling to predict potential biological targets, followed by in vitro screening to identify any pharmacological activity. As there is no existing body of research, any investigation into this compound would be breaking new ground.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H18N2O5SPubChem nih.gov
Molecular Weight314.4 g/mol PubChem nih.gov
IUPAC Name2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acidPubChem nih.gov
Monoisotopic Mass314.09363 DaPubChem nih.gov
XLogP3-AA (Predicted)0.9PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count6PubChem nih.gov
Rotatable Bond Count6PubChem nih.gov

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of (4-Diethylsulfamoyl-benzoylamino)-acetic acid in synthesized batches?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reversed-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Compare retention times with reference standards and quantify impurities using area-under-the-curve analysis .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. Key signals include the diethylsulfamoyl group (δ 1.2–1.4 ppm for CH3_3, δ 3.3–3.5 ppm for CH2_2) and the acetic acid moiety (δ 4.1–4.3 ppm for CH2_2, δ 12.5 ppm for COOH) .
  • Mass Spectrometry (MS): Use ESI-MS in negative ion mode to verify molecular weight (calculated for C12_{12}H15_{15}N2_2O5_5S: 323.3 g/mol) and detect fragmentation patterns .

Basic: What synthetic routes are reported for this compound, and how can reaction yields be optimized?

Answer:

  • Stepwise Synthesis:
    • Sulfonylation: React 4-aminobenzoic acid with diethylsulfamoyl chloride in anhydrous DCM, using triethylamine as a base (yields ~65–75%) .
    • Amide Coupling: Use EDC/HOBt or DCC/DMAP to conjugate the sulfonamide intermediate with glycine. Purify via recrystallization (ethanol/water) .
  • Optimization Strategies:
    • Increase diethylsulfamoyl chloride stoichiometry (1.2–1.5 eq) to drive sulfonylation completion.
    • Employ microwave-assisted synthesis to reduce reaction time and improve yields by 10–15% .

Advanced: How can researchers resolve contradictions in reported IC50_{50}50​ values for this compound across enzyme inhibition studies?

Answer:

  • Assay Standardization:
    • Control pH (e.g., 7.4 for physiological conditions), temperature (25°C vs. 37°C), and ionic strength, as these affect enzyme-substrate binding .
    • Validate purity of the compound (≥95% by HPLC) to exclude batch-to-batch variability .
  • Data Normalization:
    • Use a reference inhibitor (e.g., acetazolamide for carbonic anhydrase studies) to calibrate assay conditions and normalize IC50_{50} values across labs .
  • Meta-Analysis:
    • Apply statistical tools (e.g., mixed-effects models) to account for inter-study variability in substrate concentration and detection methods (fluorometric vs. colorimetric assays) .

Advanced: What experimental strategies can elucidate the mechanism of this compound in apoptosis pathways?

Answer:

  • In Vitro Models:
    • Treat cancer cell lines (e.g., HeLa or MCF-7) with the compound (1–100 µM) and measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .
    • Perform RNA-seq to identify differentially expressed genes in apoptosis-related pathways (e.g., Bcl-2 family, p53) .
  • In Vivo Validation:
    • Use xenograft models to assess tumor volume reduction and TUNEL staining for apoptosis detection in tissue sections .
  • Competitive Binding Assays:
    • Employ surface plasmon resonance (SPR) to test direct interactions with apoptotic regulators like Bax or Bak .

Basic: How should researchers handle solubility and stability challenges during in vitro assays with this compound?

Answer:

  • Solubility: Prepare stock solutions in DMSO (≤0.1% final concentration) or PBS (pH 7.4 with 0.1% Tween-80) to avoid precipitation .
  • Stability:
    • Store aliquots at –80°C under inert gas (N2_2) to prevent hydrolysis of the sulfonamide group.
    • Monitor degradation via LC-MS over 24–72 hours under assay conditions .

Advanced: What computational approaches can predict the binding affinity of this compound to novel biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on the sulfonamide moiety’s coordination with zinc ions in active sites .
  • QSAR Modeling: Train models on existing IC50_{50} data to correlate substituent effects (e.g., diethyl group bulkiness) with inhibitory potency .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Thr199 in carbonic anhydrase) for mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.